molecular formula C13H21NO4S B4959643 2-methoxy-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide

2-methoxy-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide

Cat. No. B4959643
M. Wt: 287.38 g/mol
InChI Key: VFCUDGTWEMIMSO-UHFFFAOYSA-N
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Description

Benzenesulfonamides are a significant class of compounds in organic chemistry and medicinal chemistry due to their versatile applications. They are pivotal in the synthesis of dyes, polymers, and as intermediates in the preparation of a wide range of pharmaceuticals. Their structural diversity and chemical stability make them suitable candidates for various biochemical and industrial applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the sulfonation of benzene or its derivatives, followed by amide formation. The specific synthesis route for "2-methoxy-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide" would likely involve the introduction of methoxy and methyl groups into the benzene ring, followed by sulfonation and subsequent reaction with an appropriate amine. Related studies show that such syntheses can be carried out using various organic synthesis techniques, including nucleophilic substitution reactions and the use of activating agents to facilitate the introduction of sulfonamide groups (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to the benzene ring, which significantly influences the compound's physical and chemical properties. The methoxy and methyl groups further influence the electron density and steric hindrance around the molecule, affecting its reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure of such compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. The functional groups present in the molecule, such as the methoxy and sulfonyl groups, play a crucial role in determining its reactivity. For example, the electron-donating methoxy group activates the benzene ring towards electrophilic substitution reactions, while the sulfonyl group can participate in condensation reactions with amines and alcohols (Pu et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the benzene ring. Methoxy and methyl groups can affect the compound's hydrophobicity, impacting its solubility in various solvents. These properties are critical for the compound's applications in different domains (Varfolomeev et al., 2010).

properties

IUPAC Name

2-methoxy-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-10-8-12(18-4)13(9-11(10)2)19(15,16)14-6-5-7-17-3/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCUDGTWEMIMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine

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